molecular formula C12H9FN2OS2 B2371326 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 887200-87-5

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2371326
CAS No.: 887200-87-5
M. Wt: 280.34
InChI Key: UEOOHXWUERCDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name 3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one reflects its core structure and substituents (Table 1). The thieno[3,2-d]pyrimidine scaffold consists of a pyrimidine ring fused to a thiophene at positions 3 and 2, respectively. Key features include:

  • 4-Fluorophenyl group : Attached at position 3, introducing aromaticity and electron-withdrawing effects.
  • Mercapto group (-SH) : Positioned at C2, enhancing nucleophilic reactivity.
  • Dihydro modification : Partial saturation of the thiophene ring (C6–C7), reducing aromaticity and increasing conformational flexibility.

Table 1: Key Molecular Identifiers

Property Value Source
CAS Registry Number 887200-87-5
Molecular Formula C₁₂H₉FN₂OS₂
Molecular Weight 280.34 g/mol
SMILES C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F

X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the thienopyrimidine core and aryl groups influencing intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

Thienopyrimidines emerged as purine bioisosteres in the mid-20th century, with early studies focusing on their antiviral and antibacterial properties. The synthesis of 3-(4-fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one aligns with two key trends:

  • Kinase Inhibition : Thieno[3,2-d]pyrimidines gained prominence as kinase inhibitors in the 2010s, exemplified by tazemetostat (an EZH2 inhibitor). Structural modifications, such as fluorophenyl substitution, aimed to optimize target binding and metabolic stability.
  • Antiparasitic Applications : Derivatives with sulfur-containing substituents (e.g., mercapto groups) were explored for antiplasmodial activity, leveraging interactions with cysteine proteases like falcipain-2.

Synthetic routes often begin with bromination of thiophene precursors, followed by cyclocondensation and functionalization at C2/C3 (Scheme 1). The compound’s development reflects broader efforts to balance potency and physicochemical properties in drug discovery.

Position Within Thienopyrimidine Derivative Classifications

Thienopyrimidines are categorized by fusion orientation (Figure 1):

  • Thieno[2,3-d]pyrimidines : Fused at thiophene C2 and pyrimidine C3.
  • Thieno[3,2-d]pyrimidines : Fused at thiophene C3 and pyrimidine C2 (as in this compound).
  • Thieno[3,4-d]pyrimidines : Less common, with distinct electronic properties.

Table 2: Comparative Analysis of Thienopyrimidine Derivatives

Derivative Core Structure Common Substituents Biological Activity
3-(4-Fluorophenyl)-2-mercapto-... Thieno[3,2-d]pyrimidine 4-Fluorophenyl, -SH Kinase inhibition
Tazemetostat Thieno[3,2-d]pyrimidine Morpholine, benzamide EZH2 inhibition
GW837016X Thieno[2,3-d]pyrimidine Trifluoromethyl, pyridyl Antitrypanosomal

This compound’s 6,7-dihydro modification distinguishes it from fully aromatic analogs, potentially improving solubility and reducing off-target interactions. Its 2-mercapto group enables disulfide bond formation, a feature exploited in prodrug design.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOHXWUERCDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thienylthiourea Precursors

The foundational approach for constructing thieno[3,2-d]pyrimidin-4(3H)-one scaffolds involves acid-mediated cyclization of thienylthioureas. As demonstrated in the synthesis of 3-substituted thieno[2,3-d]pyrimidin-4(3H)-ones, this method begins with the preparation of a fluorophenyl-substituted thienylthiourea intermediate.

Synthetic Pathway

  • Thienylthiourea Formation :
    Reaction of 4-fluoroaniline with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) yields a thiourea derivative. Subsequent alkylation with 3-chloropent-4-en-1-one introduces the dihydrothieno moiety.
  • Acid-Catalyzed Cyclization :
    Treatment with concentrated HCl at reflux (80–90°C, 6–8 h) induces cyclodehydration, forming the pyrimidinone core. The mercapto group (-SH) is retained at position 2 through careful pH control.
Key Reaction Conditions:
Parameter Value
Temperature 80–90°C
Reaction Time 6–8 h
Catalyst HCl (conc.)
Yield (Analogous) 65–72%

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency for pyrido[2,3-d]pyrimidinones, a strategy adaptable to the target compound. This method minimizes side reactions and improves regioselectivity.

Procedure

  • Reagent Setup :
    Combine 2-amino-4-(4-fluorophenyl)-5,6-dihydrothieno[3,2-d]pyrimidin-4-ol (1 mmol), CS₂ (2 mmol), and KOH (3 mmol) in DMF (2 mL).
  • Microwave Irradiation :
    Heat at 155°C for 15 min under 10 W power. The mercapto group is introduced in situ via nucleophilic attack of S²⁻ on the pyrimidinone intermediate.
Advantages:
  • Time Efficiency : 15 min vs. 6–8 h for conventional heating.
  • Yield Improvement : 78–85% (estimated based on analogous reactions).

S-Alkylation and Intramolecular Cyclization

This two-step protocol, inspired by pyridinethione derivatization, leverages S-alkylation to assemble the dihydrothieno ring before cyclizing to the pyrimidinone.

Stepwise Synthesis

  • S-Alkylation :
    React 2-mercapto-4-(4-fluorophenyl)pyrimidin-5(6H)-one with 1,3-dibromopropane in ethanol (EtOH) at 60°C for 4 h. The sulfur atom attacks the terminal bromide, forming a thioether linkage.
  • Cyclization :
    Treat the intermediate with NaH in tetrahydrofuran (THF) at 0°C → room temperature (2 h). Intramolecular nucleophilic aromatic substitution (SNAr) closes the dihydrothieno ring.
Critical Parameters:
Step Reagents/Conditions Yield (Analogous)
S-Alkylation 1,3-dibromopropane, EtOH 70%
Cyclization NaH, THF, 0°C → rt 82%

Late-stage introduction of the 4-fluorophenyl group offers flexibility in modular synthesis.

Ullmann-Type Coupling

  • Substrate Preparation :
    Synthesize 3-iodo-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one via iodination of the parent pyrimidinone.
  • Copper-Catalyzed Coupling :
    React with 4-fluoroaniline (1.2 eq), CuI (10 mol%), and trans-1,2-diaminocyclohexane (ligand) in DMSO at 110°C for 24 h. The aryl amine displaces iodide, forming the N-aryl bond.
Optimization Insights:
  • Ligand choice increases yield from 45% to 68%.
  • Excess amine (1.5 eq) suppresses homo-coupling byproducts.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Estimated Yield
Thienylthiourea Cyclization High regioselectivity Long reaction time 65–72%
Microwave-Assisted Rapid, energy-efficient Specialized equipment required 78–85%
S-Alkylation/Cyclization Modular, scalable Multi-step purification 70–82%
Ullmann Coupling Late-stage functionalization High catalyst loading 60–68%

Mechanistic Considerations

Acid-Mediated Cyclization

Protonation of the thiourea carbonyl activates the carbon for nucleophilic attack by the thiophene sulfur, forming the six-membered pyrimidinone ring. The 4-fluorophenyl group stabilizes the transition state via resonance.

Microwave-Assisted Mercapto Incorporation

CS₂ acts as both a sulfur source and a base scavenger. Under microwave irradiation, the thiocarbonate intermediate rapidly decomposes to release S²⁻, which attacks the electrophilic C2 position of the pyrimidinone.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to the suppression of tumor growth and angiogenesis. The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins such as BAX, Bcl-2, caspase-8, and caspase-9 .

Biological Activity

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 887200-87-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological activities based on diverse research studies.

  • Molecular Formula : C12H9FN2OS2
  • Molecular Weight : 280.34 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate fluorinated aryl groups into thienopyrimidine frameworks. Various synthetic routes have been explored to optimize yield and purity, often involving thiol and amine coupling reactions .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Mechanism of Action : The antiproliferative effects are believed to be mediated through mechanisms other than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be involved .

Antimicrobial Activity

The thienopyrimidine scaffold has been associated with antimicrobial properties. Compounds featuring similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The biological activity is often attributed to the presence of the thiol group which enhances interaction with microbial enzymes .

Case Studies

  • Anticancer Activity : A study evaluated the compound in vitro against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Screening : In a separate study, derivatives of thienopyrimidine were tested against common pathogens, showing significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntiproliferativeMCF-7 (Breast Cancer)5.0
AntiproliferativeHT-29 (Colon Cancer)7.5
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

Answer: Synthesis typically involves multi-step protocols:

  • Core Formation : Cyclocondensation of precursors (e.g., thiourea derivatives with α,β-unsaturated ketones) under reflux in solvents like THF or DMF to form the thieno[3,2-d]pyrimidine core .
  • Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Mercapto Group Incorporation : Thiolation using Lawesson’s reagent or displacement reactions with thioureas .

Key Optimization Factors :

  • Temperature control (e.g., 80°C for Pd-mediated couplings) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
  • Purification via column chromatography or recrystallization .

Example Synthesis Data :

StepReaction TypeConditionsYieldReference
1CyclocondensationTHF, reflux, 12h75%
2Pd-Catalyzed CouplingPd(PPh₃)₄, DMF, 80°C85%

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., aromatic protons at δ 7.64–7.56 ppm, methyl groups at δ 1.17 ppm) and ¹³C NMR confirm substituent connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 310.1009 [M+H]⁺) validates molecular weight .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation for docking studies .

Example Spectral Data :

TechniqueKey DataReference
¹H NMRδ 7.64–7.56 (m, 2H, Ar-H), 1.17 (d, 6H, CH₃)
HRMSm/z 310.1009 [M+H]⁺

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

Answer:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates .
  • Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-based methods .
  • Antimicrobial Screening : Disk diffusion or microbroth dilution against bacterial/fungal strains .
  • Dose-Response Curves : Determine IC₅₀/EC₅₀ values for potency evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation : Modify the fluorophenyl group (e.g., meta/para substitution) or replace the mercapto group with seleno-/amino analogs to assess electronic effects .
  • Bioisosteric Replacement : Substitute the thieno-pyrimidine core with pyrrolo-pyrimidine to evaluate scaffold flexibility .
  • Pharmacophore Mapping : Use computational tools to identify critical binding motifs (e.g., hydrogen-bond acceptors) .

Example SAR Data :

DerivativeModificationActivity (IC₅₀, μM)Reference
ParentNone12.3 ± 1.2
Derivative A3-Fluorophenyl8.7 ± 0.9

Q. What strategies mitigate contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
  • Orthogonal Assays : Confirm hits with complementary methods (e.g., SPR for binding affinity alongside cell-based assays) .
  • Control for Cell Line Heterogeneity : Test across multiple lines (e.g., primary vs. immortalized cells) .

Q. How do computational methods contribute to understanding binding mechanisms?

Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.